3-(1-propylpiperidin-3-yl)phenol

Description

Historical Context of Research on Piperidine-Based Pharmacophores in Neuropharmacology

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its structural motif is found in numerous natural alkaloids with potent physiological effects, laying the groundwork for its exploration in drug development. Early research recognized the potential of piperidine derivatives to interact with various neurotransmitter systems, leading to the development of drugs for a range of neurological and psychiatric disorders. This historical foundation paved the way for the synthesis and investigation of novel piperidine-based compounds, including 3-(1-propylpiperidin-3-yl)phenol.

Evolution of Research Interest in this compound

Initially synthesized as part of a research program aimed at developing novel dopamine (B1211576) agonists, this compound, often abbreviated as 3-PPP, quickly garnered significant attention. The initial focus was on its potential as a treatment for Parkinson's disease, a condition characterized by dopamine deficiency. However, the research trajectory of 3-PPP took a fascinating turn with the discovery of its complex pharmacology, particularly the distinct properties of its stereoisomers.

Subsequent investigations revealed that the racemic mixture of 3-PPP exhibited a unique profile, acting as an agonist at dopamine autoreceptors while having mixed agonist-antagonist effects at postsynaptic dopamine receptors. This dual action suggested a potential for modulating dopaminergic activity in a more nuanced way than existing drugs.

A pivotal moment in the evolution of 3-PPP research was the resolution and characterization of its enantiomers: (+)-3-PPP and (-)-3-PPP (also known as preclamol). These studies unveiled that the two isomers possessed remarkably different pharmacological activities. The (+)-enantiomer was found to be a dopamine D2 receptor agonist, while the (-)-enantiomer, preclamol (B1238939), acted as a dopamine D2 receptor antagonist at postsynaptic receptors but an agonist at presynaptic autoreceptors. nih.gov This discovery shifted the research focus towards utilizing the enantiomers of 3-PPP as sophisticated tools to dissect the roles of different dopamine receptor populations in the brain.

Furthermore, research uncovered that 3-PPP and its enantiomers also interact with sigma receptors, adding another layer of complexity to their pharmacological profile. nih.govnih.gov This finding broadened the scope of their application in research, allowing for the investigation of the functional significance of sigma receptor activation.

Current Research Paradigms and Scientific Significance of this compound Studies

In the contemporary research landscape, this compound and its enantiomers are primarily valued as pharmacological tools rather than as clinical therapeutics. Their unique and well-characterized actions on dopamine and sigma receptors make them invaluable for probing the intricacies of these neurotransmitter systems.

The scientific significance of 3-PPP studies lies in their contribution to our understanding of:

Dopamine Autoreceptor Function: The selective agonist activity of preclamol at dopamine autoreceptors has been instrumental in elucidating their role in regulating dopamine synthesis and release.

Postsynaptic Dopamine Receptor Pharmacology: The opposing effects of the (+)- and (-)-enantiomers at postsynaptic D2 receptors have provided a means to differentiate the consequences of receptor activation versus blockade. nih.gov

Neuropsychiatric Disorders: The antipsychotic properties observed with preclamol in preclinical and early clinical studies have fueled research into the therapeutic potential of partial dopamine agonists for conditions like schizophrenia. nih.govjohnshopkins.edunih.gov These studies suggested that modulating dopamine activity, rather than complete blockade, could be a viable treatment strategy with a lower risk of motor side effects. nih.gov

Sigma Receptor Biology: The interaction of 3-PPP with sigma receptors has facilitated investigations into the physiological and behavioral roles of these enigmatic receptors. nih.gov

While the initial promise of 3-PPP as a mainstream therapeutic agent for Parkinson's disease or psychosis has not been fully realized, its enduring legacy is that of a powerful research compound that has significantly advanced our knowledge of fundamental neuropharmacological processes.

Detailed Research Findings

The unique pharmacological profile of this compound and its enantiomers has been extensively documented in the scientific literature. The following tables summarize some of the key research findings related to their receptor binding and functional activities.

Table 1: Receptor Binding Profile of this compound Enantiomers

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| (+)-3-PPP | Dopamine D2 | 2.5 | nih.gov |

| (-)-3-PPP (Preclamol) | Dopamine D2 | 28 | nih.gov |

| (+)-3-PPP | Sigma-1 | 1.8 | nih.gov |

| (+)-3-PPP | Sigma-2 | 3.1 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Functional Activity of this compound Enantiomers at Dopamine D2 Receptors

| Compound | Receptor Population | Functional Activity | Reference |

| (+)-3-PPP | Postsynaptic | Agonist | nih.gov |

| (-)-3-PPP (Preclamol) | Postsynaptic | Antagonist | nih.gov |

| (-)-3-PPP (Preclamol) | Presynaptic Autoreceptor | Agonist | nih.govnih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

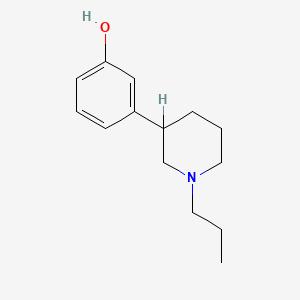

Structure

2D Structure

3D Structure

Properties

CAS No. |

75240-91-4 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(1-propylpiperidin-3-yl)phenol |

InChI |

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |

InChI Key |

HTSNFXAICLXZMA-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

Synonyms |

3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 3 1 Propylpiperidin 3 Yl Phenol

Diverse Synthetic Routes to 3-(1-propylpiperidin-3-yl)phenol Core Structure

The construction of the this compound scaffold can be achieved through several synthetic pathways. One prominent method involves a multi-step sequence starting from pyridine (B92270). A key transformation in this approach is a rhodium-catalyzed asymmetric reductive Heck reaction. This reaction couples a substituted pyridine derivative with an arylboronic acid to form a 3-substituted tetrahydropyridine (B1245486). Subsequent reduction of the tetrahydropyridine ring and deprotection of the phenolic group yield the desired this compound. acs.org

Another general strategy for the synthesis of 3-arylpiperidines involves the cyclization of appropriate precursors. While not exclusively detailed for this compound, these methods often rely on the formation of the piperidine (B6355638) ring through intramolecular reactions.

A common precursor for many synthetic routes is 3-(3-hydroxyphenyl)piperidine. The N-propylation of this secondary amine is a straightforward final step to obtain the target compound. The synthesis of 3-(3-hydroxyphenyl)piperidine itself can be approached in various ways, often starting from commercially available materials and employing standard organic chemistry transformations to build the substituted piperidine ring.

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of this compound is highly dependent on its stereochemistry at the C3 position of the piperidine ring. Consequently, the enantioselective synthesis of its (R)- and (S)-enantiomers is of paramount importance.

A modern and efficient method for the asymmetric synthesis of 3-substituted piperidines, including the precursor to (-)-Preclamol (the (S)-enantiomer of 3-PPP), utilizes a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469). acs.org This key step establishes the chiral center with high enantioselectivity. The resulting 3-substituted tetrahydropyridine can then be converted to the final product through hydrogenation and deprotection. acs.org

Another established method for obtaining the pure enantiomers is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the individual enantiomers. High-performance liquid chromatography (HPLC) on a chiral stationary phase is also a powerful technique for the separation of the enantiomers. nih.gov The synthesis of seven enantiomeric pairs of N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine has been reported, highlighting the importance of obtaining stereochemically pure compounds for pharmacological evaluation. nih.gov

| Method | Description | Key Features |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with an arylboronic acid. acs.org | High enantioselectivity, broad functional group tolerance. acs.org |

| Chiral Resolution | Separation of a racemic mixture using chiral resolving agents or chiral HPLC. nih.gov | Access to both enantiomers from a single racemic synthesis. nih.gov |

Design and Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships and optimize the pharmacological profile, numerous analogues of this compound have been synthesized. These modifications typically focus on the piperidine ring, the N-propyl group, and the phenolic ring.

Modifications to the piperidine ring can influence the compound's conformation and its interaction with target receptors. The synthesis of 3,4,5-trisubstituted piperidine derivatives has been explored to understand the impact of additional substituents on the ring. nih.gov While not directly focused on 3-PPP, these studies provide valuable insights into synthetic strategies for creating more complex piperidine scaffolds. The introduction of substituents at various positions on the piperidine ring can be achieved through multi-step synthetic sequences, often involving the construction of a suitably functionalized piperidine precursor.

The N-alkyl substituent plays a crucial role in the pharmacological activity of 3-(3-hydroxyphenyl)piperidine derivatives. A study involving the synthesis of thirty related compounds demonstrated that varying the N-substituent significantly impacts potency and selectivity. nih.gov Analogues with N-isopropyl, N-n-butyl, N-n-pentyl, and N-phenethyl groups were found to be among the most potent. nih.gov The synthesis of these N-substituted analogues is typically achieved by the N-alkylation of 3-(3-hydroxyphenyl)piperidine with the corresponding alkyl halide or by reductive amination with the appropriate aldehyde.

| N-Substituent | Relative Potency |

| N-Isopropyl | High |

| N-n-Butyl | High |

| N-n-Pentyl | High |

| N-Phenethyl | High |

The phenolic hydroxyl group is a key feature for the activity of this compound. Modifications to the aromatic ring can provide insights into the electronic and steric requirements for receptor binding. For instance, the introduction of an additional hydroxyl group at the 4-position of the aromatic ring resulted in a compound with dopaminergic activity but a loss of selectivity for autoreceptors. nih.gov The synthesis of such analogues involves starting with appropriately substituted phenolic precursors or introducing the desired substituents at a suitable stage in the synthetic sequence.

Chemoenzymatic Approaches in the Synthesis of this compound and its Analogues

Chemoenzymatic methods offer an attractive alternative for the synthesis of chiral compounds, often providing high enantioselectivity under mild reaction conditions. While a direct chemoenzymatic synthesis of this compound is not widely reported, enzymatic resolution is a viable strategy for obtaining the enantiomers.

Lipases are commonly used enzymes for the kinetic resolution of racemic mixtures. For example, research on the lipase-catalyzed reactions of piperidine-based β-amino esters has demonstrated the potential of this approach. researchgate.net In a typical scenario, a racemic mixture of a suitable precursor, such as an N-acylated derivative of 3-(3-hydroxyphenyl)piperidine, could be subjected to enzymatic hydrolysis or transesterification. The enzyme would selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. For instance, lipase (B570770) PS-C II from Burkholderia cepacia has shown good enantioselectivity in the resolution of N-acetylated 2-piperidylacetic acid methyl ester. researchgate.net While the enantioselectivity for 3-piperidinecarboxylic acid derivatives was lower with the tested lipases, this approach remains a promising area for further investigation in the synthesis of enantiopure this compound and its analogues. researchgate.net

Structure Activity Relationship Sar Studies of 3 1 Propylpiperidin 3 Yl Phenol Derivatives

Elucidation of Pharmacophoric Requirements for Dopamine (B1211576) Receptor Modulation

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For 3-(1-propylpiperidin-3-yl)phenol and its analogs, a key focus has been to delineate the pharmacophoric features necessary for modulating dopamine receptors, particularly the D2 and D3 subtypes. researchgate.netresearchgate.net

A fundamental pharmacophore model for many dopamine receptor ligands, including 3-PPP derivatives, consists of a basic nitrogen atom and an aromatic ring. The protonated basic nitrogen of the piperidine (B6355638) ring in 3-PPP is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of dopamine receptors. nih.gov The 3-hydroxyphenyl group provides a critical hydrogen bond donor and acceptor site. nih.gov The N-propyl group also plays a role in receptor affinity and selectivity.

Computational studies, including pharmacophore modeling and database searching, have been instrumental in identifying novel D3 receptor ligands. researchgate.netnih.gov These models often highlight the importance of specific hydrophobic and hydrogen-bonding interactions. For instance, a successful pharmacophore model for D3 receptor antagonists might include features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all spatially arranged to fit within the receptor's binding site.

Impact of Stereochemistry on Receptor Binding and Functional Activity

This compound is a chiral compound, existing as two enantiomers, (R)-3-PPP and (S)-3-PPP. The stereochemistry at the 3-position of the piperidine ring has a profound impact on the compound's pharmacological profile, including its binding affinity and functional activity at dopamine receptors.

Generally, the two enantiomers of 3-PPP exhibit different affinities and efficacies at dopamine D2 and D3 receptors. For example, (+)-3-(3-Hydroxyphenyl)-N-(1-propyl)-piperidine ((+)-3-PPP) has been identified as a sigma receptor ligand. nih.gov This enantioselectivity underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the chiral environment of the receptor binding pocket. The differential activity of the enantiomers highlights the need for stereospecific synthesis and evaluation in drug development.

Conformational Analysis and Molecular Dynamics of this compound and its Ligand-Receptor Complexes

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational flexibility and the specific conformation it adopts upon binding to a receptor. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study these dynamic processes. nih.gov

These studies provide insights into the energetically favorable conformations of 3-PPP in solution and within the receptor's binding site. nih.gov MD simulations of the ligand-receptor complex can reveal the key amino acid residues involved in binding and the stability of these interactions over time. nih.govnih.govbiorxiv.org For example, simulations might show how the phenyl ring of 3-PPP engages in pi-pi stacking interactions with aromatic residues in the binding pocket, while the hydroxyl group forms hydrogen bonds with polar residues. nih.gov This detailed understanding of the ligand-receptor interactions at a molecular level is crucial for rational drug design and optimization. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogues, QSAR studies have been employed to predict the binding affinity and functional activity of new derivatives. nih.govnih.gov

These models typically use a set of molecular descriptors, which quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric properties. nih.gov By correlating these descriptors with the observed biological activity, a predictive model can be developed. nih.govplos.org For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to create a 3D map of the steric and electrostatic fields around the aligned molecules, indicating regions where modifications are likely to enhance or diminish activity. nih.govnih.gov Such models serve as a valuable guide for designing new analogues with improved properties. nih.govmdpi.com

Table 1: Example of a 2D-QSAR Data Table for 3-PPP Analogues

| Compound | R-group | log(1/IC50) | Hydrophobicity (logP) | Electronic Parameter (σ) |

| 1 | H | 6.5 | 2.1 | 0.00 |

| 2 | 4-Cl | 7.2 | 2.8 | 0.23 |

| 3 | 4-CH3 | 6.8 | 2.6 | -0.17 |

| 4 | 4-OCH3 | 6.9 | 2.0 | -0.27 |

| 5 | 3-Cl | 7.0 | 2.8 | 0.37 |

Note: This is a hypothetical data table for illustrative purposes.

Scaffold Hopping and Lead Optimization Strategies based on this compound Structure

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric elements. nih.govpsu.edu This approach is used to discover new chemical series with potentially improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. dundee.ac.ukresearchgate.netresearchgate.net

Starting from the this compound scaffold, medicinal chemists can explore various bioisosteric replacements for the piperidine or phenol (B47542) rings. nih.gov For example, the piperidine ring could be replaced with other nitrogen-containing heterocycles, or the phenol group could be substituted with other hydrogen bond donors/acceptors. researchgate.net

Cellular and Subcellular Mechanisms of Action of 3 1 Propylpiperidin 3 Yl Phenol

Intracellular Signaling Cascades Activated by 3-(1-propylpiperidin-3-yl)phenol

The interaction of this compound with dopamine (B1211576) receptors initiates a series of intracellular events that collectively constitute its mechanism of action. These signaling cascades are critical in translating receptor binding into a physiological response.

Adenylyl Cyclase Modulation and cAMP Signaling Pathways

Dopamine D2-like receptors, the primary targets of this compound, are G protein-coupled receptors (GPCRs) that typically couple to the Gi/o family of G proteins. A primary downstream effector of this pathway is adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). uni.lu Activation of Gi/o proteins by an agonist generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov This reduction in cAMP, a ubiquitous second messenger, subsequently affects the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. uni.lu While this is the canonical pathway for D2-like receptor agonists, specific studies detailing the quantitative effects of this compound on adenylyl cyclase activity and cAMP accumulation are not extensively available in the public domain.

ERK1/2 Phosphorylation and MAP Kinase Pathway Involvement

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is another significant signaling cascade that can be modulated by GPCRs, including dopamine receptors. The ERK1/2 pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and survival. nih.gov Activation of this pathway involves a series of phosphorylation events, culminating in the phosphorylation and activation of ERK1/2. nih.govnih.gov These activated kinases can then translocate to the nucleus to regulate gene expression. nih.gov The linkage between D2-like receptor activation and the ERK1/2 pathway can be complex, involving different components of the G protein and β-arrestin-mediated signaling. At present, specific data on the induction of ERK1/2 phosphorylation by this compound is not well-documented in the available literature.

Calcium Mobilization and Ion Channel Modulation

Intracellular calcium (Ca2+) is a critical second messenger that governs a multitude of cellular functions. Dopamine receptor activation can influence intracellular calcium concentrations through various mechanisms, including the modulation of voltage-gated calcium channels and the release of calcium from intracellular stores. Current time information in करनाल डिवीजन, IN. For instance, some studies have shown that endocrine-disrupting phenols can interfere with calcium signaling. nih.gov However, direct evidence and detailed studies specifically investigating the effects of this compound on calcium mobilization and ion channel activity are currently lacking in the scientific literature.

Protein-Protein Interactions Mediated by this compound

The concept of drug-mediated protein-protein interactions (PPIs) is a growing area of pharmacology. nih.gov In the context of GPCRs, agonist binding can induce conformational changes that alter the receptor's interaction with intracellular proteins beyond G proteins, such as β-arrestins. These interactions are fundamental for signal transduction, receptor desensitization, and internalization. While it is understood that as a dopamine agonist, this compound will mediate the interaction between the dopamine receptor and its cognate G proteins, specific studies identifying novel or unique protein-protein interactions facilitated by this particular compound are not currently available.

Receptor Desensitization and Downregulation Induced by this compound

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a process that dampens the cellular response to the stimulus. This can be followed by receptor downregulation, where the total number of receptors on the cell surface is reduced. These adaptive mechanisms are crucial for preventing overstimulation of signaling pathways. For GPCRs like the dopamine D2 receptor, desensitization is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent binding of β-arrestins. While these are general mechanisms for D2-like receptor agonists, specific studies quantifying the rate and extent of receptor desensitization and downregulation induced by this compound are not detailed in the reviewed literature. It has been noted that for some receptors, such as the beta-3 adrenergic receptor, desensitization patterns can be cell-type specific. smolecule.com

Preclinical in Vivo Pharmacological Investigations and Behavioral Phenotyping in Animal Models

Assessment of Locomotor Activity and Motor Control in Rodent Models

The influence of 3-(1-propylpiperidin-3-yl)phenol on locomotor activity has been extensively studied in rats. The enantiomers of 3-PPP, (-) and (+), exhibit distinct effects on motor function.

Following subcutaneous administration in rats, both enantiomers were found to be readily absorbed and distributed to the brain, with brain levels being approximately 7 to 9 times higher than plasma levels. nih.gov The effects on spontaneous locomotor activity were shown to be dose-dependent and related to the brain concentration of the compound. nih.gov

Studies focusing on the local application of 3-PPP enantiomers directly into the nucleus accumbens of rats revealed that (-)-3-PPP produced a statistically significant suppression of exploratory locomotor activity. nih.gov The (+)-isomer was also found to suppress this activity but was about eight times less potent. nih.gov In contrast, application of either isomer into the neostriatum did not produce statistically significant effects on locomotor activity, except for a suppressive effect at a high dose of (-)-3-PPP. nih.gov

The differential effects of the enantiomers are thought to be related to their actions at pre- and postsynaptic dopamine (B1211576) receptors. nih.gov At lower doses, both enantiomers can produce sedative effects by stimulating inhibitory dopamine autoreceptors. nih.gov As the dose increases, the partial agonist nature of (-)-3-PPP leads to a predominant blockade of postsynaptic receptors, resulting in suppressed locomotion. nih.gov Conversely, the full agonist properties of (+)-3-PPP at higher doses lead to stimulation of postsynaptic receptors and subsequent behavioral activation. nih.gov

Interactive Table: Effects of 3-PPP Enantiomers on Locomotor Activity in Rats

| Enantiomer | Site of Administration | Observed Effect on Locomotor Activity | Relative Potency |

|---|---|---|---|

| (-)-3-PPP | Nucleus Accumbens | Suppression | High |

| (+)-3-PPP | Nucleus Accumbens | Suppression | Lower (approx. 8x less than (-) form) |

| (-)-3-PPP | Neostriatum | Generally no significant effect, suppression at high doses | - |

| (+)-3-PPP | Neostriatum | No statistically significant effect | - |

| (-)-3-PPP | Systemic (s.c.) | Biphasic: Sedation at low doses, suppression at high doses | - |

| (+)-3-PPP | Systemic (s.c.) | Biphasic: Sedation at low doses, stimulation at high doses | - |

Exploration of Reinforcement and Reward Circuitry Modulation

The brain's reward circuitry, a complex network of neural pathways, is central to processing rewarding stimuli and motivating behavior. Key components of this circuitry, such as the nucleus accumbens (NAc), are modulated by neurotransmitters like dopamine. frontiersin.org The actions of this compound on dopamine receptors suggest its potential to influence these reward pathways.

The modulation of the reward circuitry is complex, with distinct subgroups of midbrain neurons responding differently to rewarding and aversive stimuli. frontiersin.org While specific studies detailing the effects of this compound on reinforcement and reward in paradigms like conditioned place preference or self-administration are not extensively available in the public domain, its known effects on dopamine systems, particularly in the nucleus accumbens, are highly relevant. nih.gov The suppression of locomotor activity by local application of 3-PPP into the NAc points to a direct modulation of this key reward-related brain region. nih.gov

Effects of this compound on Cognitive Functions in Animal Models

The potential for pharmacological agents to modulate cognitive functions, such as learning and memory, is often assessed using various animal models. nih.govnih.gov For instance, the novel object recognition task is a common method to evaluate memory in rodents. nih.gov Other models may investigate the amelioration of chemically-induced cognitive deficits. nih.gov

While direct and extensive research on the specific effects of this compound on cognitive functions in animal models is not widely documented in the searched literature, its known interactions with central neurotransmitter systems, particularly the dopaminergic system, suggest a potential for such effects. Dopaminergic pathways are known to play a role in various cognitive processes.

Neurochemical Profiling in Brain Regions Following this compound Administration

The administration of this compound leads to distinct neurochemical changes in the brain. Its primary mechanism of action involves the modulation of dopamine systems. As a dopamine D2 receptor agonist, its effects are dose-dependent, with a preferential action on presynaptic autoreceptors at lower doses. This leads to a decrease in dopamine synthesis and release.

While detailed neurochemical profiling data for this compound from techniques like in vivo microdialysis is not extensively detailed in the provided search results, the functional outcomes observed in behavioral studies, such as altered locomotor activity, are strongly indicative of changes in dopamine transmission in key brain regions like the nucleus accumbens and striatum. nih.govnih.gov

For context, other pharmacologically active piperidine (B6355638) derivatives have been shown to influence monoaminergic systems. For example, the compound TAK-147, which also contains a piperidine moiety, has been found to accelerate the turnover rates of dopamine, noradrenaline, and serotonin (B10506) in the rat brain. nih.gov It also showed weak activities at D1 and D2 receptor binding sites. nih.gov

Interactive Table: General Receptor Binding Profile of a Related Piperidine Compound (TAK-147)

| Target | Activity | Ki or IC50 Value |

|---|---|---|

| Acetylcholinesterase (AChE) | Potent Inhibition | IC50 = 51.2 nM |

| Butyrylcholinesterase (BuChE) | Weak Inhibition | IC50 = 23,500 nM |

| Muscarinic M1 Receptor Binding | Moderate Inhibition | Ki = 234 nM |

| Muscarinic M2 Receptor Binding | Moderate Inhibition | Ki = 340 nM |

| Dopamine D1 Receptor Binding | Weak Activity | - |

| Dopamine D2 Receptor Binding | Weak Activity | - |

| Serotonin 1A Receptor Binding | Weak Activity | - |

| Noradrenaline Uptake | Moderate Inhibition | IC50 = 4020 nM |

| Serotonin Uptake | Moderate Inhibition | IC50 = 1350 nM |

Electrophysiological Studies in Animal Models Administered this compound

Electrophysiological studies, such as single-unit recordings, are used to directly measure the firing rate of neurons in response to a pharmacological agent. Given that this compound acts as a dopamine autoreceptor agonist, it is expected to decrease the firing rate of dopamine neurons in brain regions like the substantia nigra and the ventral tegmental area (VTA). This inhibitory effect is a hallmark of dopamine autoreceptor activation.

Although specific electrophysiological data for this compound was not found in the provided search results, the well-established mechanism of action for dopamine autoreceptor agonists strongly supports this expected outcome.

Neuroimaging Techniques (e.g., PET, SPECT) for Receptor Occupancy Studies in Preclinical Models

Neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for in vivo studies. nih.govmdpi.com They allow for the non-invasive measurement of receptor occupancy, which is the percentage of receptors bound by a drug at a given dose. nih.gov This is critical for understanding the relationship between drug dosage, target engagement, and pharmacological effect. nih.gov

The process typically involves a baseline scan with a radiolabeled ligand that binds to the target receptor, followed by the administration of the test drug and a second scan. nih.gov The reduction in radioligand binding in the second scan is used to calculate receptor occupancy. nih.gov

While this compound itself could potentially be radiolabeled for use in such studies, or its receptor occupancy could be measured using a radiolabeled D2 receptor ligand, specific PET or SPECT studies detailing its receptor occupancy in preclinical models were not identified in the search results. These techniques, however, represent a key methodology for characterizing the in vivo pharmacodynamics of such a compound.

Metabolic Pathways and Preclinical Pharmacokinetic Profiles of 3 1 Propylpiperidin 3 Yl Phenol

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of 3-(1-propylpiperidin-3-yl)phenol has been investigated using in vitro systems, particularly rat liver microsomes. These studies are crucial for predicting the compound's metabolic clearance in a living system. Research has demonstrated that this compound is a substrate for hepatic enzymes, leading to its biotransformation.

One key study quantified the kinetics of a primary metabolic reaction—hydroxylation—in rat liver microsomes. The enzymatic parameters for the formation of the catechol metabolite, 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, were determined. nih.gov These kinetic values provide an estimate of the efficiency of this specific metabolic pathway.

Table 1: In Vitro Metabolic Parameters for the Hydroxylation of this compound in Rat Liver Microsomes

| Parameter | Value | Source |

|---|---|---|

| Km (Michaelis Constant) | ~1 µM | nih.gov |

Identification and Characterization of Major Metabolites in Research Models

The principal metabolite of this compound identified in research models is a product of aromatic hydroxylation. In studies involving rats, this compound is metabolized to a catechol analogue.

3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine : This catechol metabolite is formed through the hydroxylation of the phenol (B47542) ring of the parent compound. nih.govnih.gov Its formation has been confirmed both in vitro using rat liver microsomes and in vivo in rats. nih.gov Brain levels of this metabolite have been measured following administration of the parent drug, indicating that it can cross the blood-brain barrier. nih.gov However, it is considered a minor metabolite, with brain concentrations estimated to be only 1-5% of the levels of the parent compound, this compound. nih.govnih.gov

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 isoforms)

The metabolic conversion of this compound is mediated by hepatic enzyme systems.

Cytochrome P450 (CYP) System : The hydroxylation of this compound to its catechol metabolite in liver microsomes is indicative of catalysis by the Cytochrome P450 monooxygenase system. nih.gov This family of enzymes is primarily responsible for Phase I oxidative metabolism of a vast number of xenobiotics. While the involvement of the CYP system is established, the specific isoforms (e.g., CYP2D6, CYP3A4) responsible for the metabolism of this particular compound have not been detailed in the available literature.

Catechol-O-methyltransferase (COMT) : Following the initial hydroxylation, the resulting catechol metabolite, 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, is a substrate for Phase II metabolism. It has been shown to be an excellent substrate for COMT, an enzyme that catalyzes the transfer of a methyl group to catecholamines. nih.gov This suggests a rapid subsequent conversion of the hydroxylated metabolite into its methoxylated form. nih.gov

Metabolic Pathways: Hydroxylation, Glucuronidation, and N-Dealkylation

Based on in vitro and in vivo studies, the metabolic pathways for this compound involve several key reactions.

Hydroxylation : This is the most clearly identified metabolic pathway for this compound. nih.gov The phenol moiety of the molecule is hydroxylated to form the catechol derivative, 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine. nih.govnih.gov

Glucuronidation : While not directly demonstrated for this compound in the reviewed literature, glucuronidation is a common and major Phase II metabolic pathway for phenolic compounds. It is plausible that the parent compound's phenol group, as well as the catechol metabolite, could undergo conjugation with glucuronic acid to facilitate excretion.

N-Dealkylation : N-dealkylation, the removal of the N-propyl group from the piperidine (B6355638) ring, is a common metabolic route for many piperidine-containing compounds catalyzed by CYP enzymes. Although plausible, this pathway has not been specifically documented as a metabolic route for this compound in the available research.

Preclinical Absorption, Distribution, and Elimination Studies in Animal Models

While a complete preclinical pharmacokinetic profile is not extensively detailed in the public literature, some data on the distribution and metabolism of this compound in animal models, specifically rats, is available.

Following administration, the compound and its primary metabolite are distributed to the brain. nih.govnih.gov In vivo studies in rats have quantified the brain levels of the hydroxylated metabolite, 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, after parenteral administration of the parent compound. nih.gov The levels of this metabolite were found to be relatively low compared to the parent compound, suggesting that the conversion is not extensive or that the metabolite is cleared rapidly. nih.govnih.gov

Table 2: Brain Levels of the Metabolite 4-OH-3-PPP in Rats 45 Minutes After Administration of this compound

| Administration Route | Dose | Metabolite Brain Level | Metabolite Level Relative to Parent Compound | Source |

|---|---|---|---|---|

| Intraperitoneal (i.p.) | 45 µmol kg-1 | ~350 pmol g-1 | ~1-5% | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine |

Advanced Analytical Methodologies for 3 1 Propylpiperidin 3 Yl Phenol Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-(1-propylpiperidin-3-yl)phenol and quantifying it in various preparations. ptfarm.plnih.gov As a phenolic compound, its analysis by HPLC often involves reversed-phase columns. embrapa.brjapsonline.com

A typical HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer. nih.govnih.gov Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the analysis. nih.govresearchgate.net For phenolic compounds, detection wavelengths are often set around 270-280 nm. nih.govpsu.edu

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. embrapa.br This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). embrapa.brbioline.org.br Linearity is established by analyzing a series of standard solutions of this compound across a range of concentrations and plotting the peak area against the concentration. A high correlation coefficient (R² > 0.99) indicates a strong linear relationship. nih.govnih.gov Precision is determined by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD), with values typically below 2% being acceptable. ptfarm.pl Accuracy is evaluated through recovery studies, where a known amount of the compound is added to a sample matrix and the percentage recovered is calculated. bioline.org.br

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

For the detection and quantification of trace amounts of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netresearchgate.net

The LC part of the system separates this compound from other components in the biological sample. The separated compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). researchgate.netresearchgate.net The resulting molecular ion is then fragmented, and specific fragment ions are monitored. This multiple-reaction monitoring (MRM) approach provides exceptional selectivity, minimizing interference from the matrix. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters. nih.gov This includes selecting the appropriate precursor and product ions, as well as optimizing the collision energy and other MS settings to achieve the highest sensitivity. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 220.2 |

| Product Ion (m/z) | 121.1 |

| Collision Energy | 25 eV |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.govresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the signals reveal the connectivity of the protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the phenol (B47542) ring, the protons of the piperidine (B6355638) ring, and the protons of the N-propyl group. hmdb.cadocbrown.info

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. docbrown.infomiamioh.edu The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic) and the influence of neighboring atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. miamioh.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework and confirm the structure. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, aiding in the determination of the compound's conformation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.6 - 7.2 | 113 - 158 |

| Piperidine CH | 1.5 - 3.5 | 24 - 60 |

| N-Propyl CH₂ | 2.2 - 2.8 | 45 - 62 |

| N-Propyl CH₃ | 0.9 | ~11 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the initial characterization of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. itwreagents.com As a phenolic compound, this compound is expected to exhibit characteristic absorption bands in the UV region, typically around 270-280 nm, due to the π-π* transitions of the aromatic ring. nih.gov The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

IR spectroscopy probes the vibrational modes of the bonds within the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the different functional groups present. These include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the aromatic and aliphatic portions, C=C stretching bands for the aromatic ring, and C-N stretching for the piperidine ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch (Amine) | 1000-1250 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its complexes. researchgate.net This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the compound's stereochemistry and conformation in the crystalline form. researchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The structural information obtained from X-ray crystallography is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. For complexes of this compound, this technique can elucidate the nature of the interactions between the compound and its binding partner.

Chiral Separation Techniques for Enantiomeric Analysis

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. nih.govnih.gov The separation and analysis of these enantiomers are crucial, as they may exhibit different biological activities. Chiral chromatography, particularly chiral HPLC, is the most common technique for this purpose. libretexts.orgnih.govnih.gov

Chiral separation is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds. nih.govmdpi.comphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. mdpi.commdpi.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation (resolution) between the enantiomers. phenomenex.comresearchgate.net Both normal-phase and reversed-phase modes can be employed, and the choice depends on the specific properties of the compound and the CSP. phenomenex.comresearchgate.net

Table 5: Common Chiral Stationary Phases for Enantiomeric Separation

| Chiral Stationary Phase Type | Common Trade Names |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralcel OD |

| Polysaccharide-based (Cellulose) | Chiralcel OJ, Lux Cellulose-1 |

| Protein-based | Chiral-AGP, Ultron ES-OVM |

| Pirkle-type | Whelk-O1 |

Computational Chemistry and Molecular Modeling Studies of 3 1 Propylpiperidin 3 Yl Phenol

In Silico Docking Studies with Dopamine (B1211576) Receptor Models

In silico docking is a pivotal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a receptor. For 3-(1-propylpiperidin-3-yl)phenol, docking studies are instrumental in understanding its interactions with various dopamine receptor subtypes (e.g., D2, D3).

These studies typically commence with the three-dimensional structures of the dopamine receptors, which can be obtained from crystallographic data or generated through homology modeling. The this compound molecule is then computationally placed into the receptor's binding site. Sophisticated algorithms explore a multitude of possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function to estimate the binding affinity for each pose.

Key interactions for dopamine receptor ligands, which would be meticulously analyzed in docking studies of this compound, include:

A salt bridge formation: The protonated amine of the piperidine (B6355638) ring is expected to form a crucial ionic bond with a highly conserved aspartic acid residue in the third transmembrane domain (TM3) of the dopamine receptor.

Hydrogen bonding: The hydroxyl group on the phenol (B47542) ring can act as a hydrogen bond donor or acceptor, interacting with serine residues located in the fifth transmembrane domain (TM5).

Aromatic and Hydrophobic Interactions: The phenyl ring of the compound can engage in aromatic (π-π stacking) and hydrophobic interactions with non-polar amino acid residues within the binding pocket, contributing to the stability of the ligand-receptor complex.

While specific binding energy values for this compound are not extensively reported in publicly available literature, the binding energies for other dopamine agonists have been calculated, providing a reference for the expected affinity range. For instance, the binding energy of dopamine itself with various dopamine receptor subtypes has been found to be approximately -9 kcal/mol. nih.gov

Table 1: Key Interacting Residues in Dopamine Receptors for Ligand Binding

| Interaction Type | Receptor Residue (Typical) | Ligand Moiety Involved |

| Ionic Interaction | Aspartic Acid (TM3) | Protonated Piperidine Nitrogen |

| Hydrogen Bonding | Serine (TM5) | Phenolic Hydroxyl Group |

| Aromatic/Hydrophobic | Phenylalanine, Tryptophan (TM6) | Phenyl Ring |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. For this compound, these calculations can determine a range of fundamental parameters that govern its interaction with biological targets.

Methods such as Density Functional Theory (DFT) are used to calculate the molecule's electron distribution, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrostatic interactions and hydrogen bonding. The phenolic hydroxyl group and the nitrogen atom in the piperidine ring are of particular interest in this regard.

The energies of the HOMO and LUMO are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap suggests higher reactivity. These calculations can also be used to determine the preferred conformations of the molecule and the energy barriers between them, which is vital for understanding how the molecule might adapt its shape upon binding to a receptor.

Molecular Dynamics Simulations of this compound-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. nih.govmdpi.com Starting from a docked pose of this compound within a dopamine receptor, an MD simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds.

These simulations, governed by the principles of classical mechanics, offer a wealth of information about the stability of the binding pose, the flexibility of the ligand and the receptor, and the specific interactions that are maintained throughout the simulation. Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This is calculated for the backbone atoms of the receptor and the heavy atoms of the ligand to assess the stability of the system. A stable RMSD suggests that the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues of the receptor to identify regions of flexibility and rigidity upon ligand binding.

Interaction Analysis: The simulation allows for a detailed examination of the hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the receptor, and how the frequency and duration of these interactions change over time.

MD simulations can also be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.govacs.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity.

A pharmacophore model can be generated based on the structure of this compound and other known dopamine agonists. Such a model would typically include features like:

A hydrogen bond acceptor/donor feature corresponding to the phenolic hydroxyl group.

A positive ionizable feature representing the piperidine nitrogen.

An aromatic ring feature for the phenyl group.

Hydrophobic features.

Interestingly, one study noted that both the (R) and (S) enantiomers of 3-PPP were poor fits for a developed dopamine D2 agonist pharmacophore model, primarily due to the perpendicular orientation of the piperidine and phenyl rings in the low-energy conformers. This highlights the nuanced structural requirements for optimal receptor interaction.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of chemical compounds. acs.org This virtual screening process can identify novel molecules that possess a different chemical scaffold but share the same essential pharmacophoric features as this compound, and are therefore predicted to have similar biological activity.

Table 2: Example of Pharmacophore Model Validation Metrics

| Metric | Description | Value |

| Goodness of Hit Score | A measure of how well the pharmacophore model ranks active compounds over inactive ones. | Varies |

| Enrichment Factor | The ratio of the proportion of active compounds found in a small fraction of the screened database to the proportion of actives in the whole database. | Varies |

| Receiver Operating Characteristic (ROC) Curve | A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. | Varies |

De Novo Drug Design Approaches Inspired by this compound

De novo drug design is a computational approach that aims to generate entirely new molecular structures with desired pharmacological properties. nih.gov The scaffold of this compound can serve as a starting point or inspiration for these methods.

In one approach, the 3-PPP scaffold can be used as a template, and various chemical fragments can be computationally "grown" from it to explore novel chemical space. The goal is to design new molecules that retain the key binding interactions of the parent compound while potentially improving properties such as potency, selectivity, or pharmacokinetic profiles.

Another strategy is scaffold hopping, where the core piperidine-phenol structure is replaced with a different chemical moiety that maintains the same three-dimensional arrangement of the essential pharmacophoric features. This can lead to the discovery of novel classes of compounds with the same biological activity but with different intellectual property and potentially improved drug-like properties. The piperidine scaffold, in particular, is a common starting point for the design of new dopamine receptor ligands. nih.gov

Future Research Directions and Unexplored Frontiers in 3 1 Propylpiperidin 3 Yl Phenol Studies

Investigation of Novel Receptor Targets and Polypharmacology

While the primary activities of 3-(1-propylpiperidin-3-yl)phenol at dopamine (B1211576) D2 and sigma receptors are well-documented, a comprehensive understanding of its full receptor-binding profile is a critical frontier for future research. wikipedia.org Polypharmacology, the ability of a single compound to interact with multiple targets, is a key area of investigation. Some evidence suggests that 3-PPP may also act as a monoamine reuptake inhibitor or interact with adrenergic receptors. wikipedia.org Future studies should aim to systematically screen the compound against a wide array of central nervous system (CNS) receptors, ion channels, and transporters.

Table 1: Known and Potential Receptor Targets for this compound

| Receptor Target | Known/Potential | Enantiomer Specificity (if known) | Potential Research Implication |

|---|---|---|---|

| Dopamine D2 Receptor | Known | (-)-enantiomer: presynaptic agonist, postsynaptic antagonist. (+)-enantiomer: full agonist. wikipedia.org | Study of dopamine autoregulation and postsynaptic signaling. |

| Sigma σ1 Receptor | Known | (+)-enantiomer is a potent agonist. wikipedia.org | Investigation of sigma receptor's role in neuroplasticity and neuroprotection. |

| Sigma σ2 Receptor | Known | Agonist activity. wikipedia.org | Exploration of σ2 receptor function in cell proliferation and neuronal signaling. |

| Adrenergic Receptors | Potential | Unknown | Uncovering effects on autonomic function and arousal systems. |

| Serotonin (B10506) Receptors | Potential | Unknown | Investigating interactions with mood and cognitive pathways. |

| Monoamine Transporters | Potential | Reported monoamine reuptake inhibition. wikipedia.org | Studying the modulation of synaptic concentrations of dopamine, norepinephrine, and serotonin. |

Development of Advanced In Vitro and In Vivo Models for Neurotransmitter Research

The study of neurotransmitter systems has been revolutionized by the development of sophisticated biological models that more accurately replicate human physiology. Future research on this compound should move beyond traditional cell lines and rodent models to embrace these advanced systems.

In Vitro Models: Human-induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal populations, such as midbrain dopaminergic neurons, or complex 3D structures known as brain organoids. nih.govmdpi.combroadinstitute.org These models offer a uniquely human context to study the effects of 3-PPP on neuronal development, synapse formation, and electrical activity. nih.govmdpi.comacs.org For instance, midbrain-specific organoids can be used to investigate how the compound modulates dopamine synthesis and release. mdpi.com

In Vivo Models: While traditional neurotoxin-based models of Parkinson's disease, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, remain useful, future research can benefit from more nuanced genetic models. nih.govmdpi.comsemanticscholar.org Transgenic animals with mutations in genes linked to Parkinson's disease (e.g., SNCA, LRRK2) can help elucidate how 3-PPP interacts with specific disease pathways. nih.gov These models can provide insights into the compound's potential as a tool to study disease mechanisms rather than just symptomatic effects. nih.govresearchgate.net

Table 2: Comparison of Advanced Models for this compound Research

| Model Type | Description | Advantages for 3-PPP Research | Limitations |

|---|---|---|---|

| In Vitro | |||

| iPSC-derived Neurons | Patient-derived stem cells differentiated into specific neuron types (e.g., dopaminergic). | Human-specific genetics; allows for testing on cells with disease-specific mutations. | Lack of complex neural circuitry; 2D environment. |

| Brain Organoids | 3D self-assembling cultures of iPSCs that mimic aspects of brain development and structure. mdpi.combroadinstitute.org | Replicates cellular diversity and some structural organization of the human brain; allows study of network activity. nih.govmdpi.com | Lack of vascularization and non-neural cell types (e.g., microglia); variability between organoids. |

| In Vivo | |||

| Neurotoxin Models (e.g., MPTP, 6-OHDA) | Rodent models where toxins are used to selectively destroy dopaminergic neurons, mimicking Parkinsonism. mdpi.comsemanticscholar.org | Rapid and robust dopaminergic cell loss; well-established behavioral readouts. semanticscholar.org | Does not replicate the slow, progressive nature or the genetic basis of human neurodegenerative diseases. mdpi.com |

| Genetic Models (e.g., LRRK2, SNCA) | Transgenic animals expressing genes associated with familial Parkinson's disease. nih.gov | Models specific genetic contributions to disease; allows study of early pathogenic events. | Variable penetrance of phenotype; may not fully replicate sporadic disease pathology. nih.gov |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The "omics" revolution provides powerful, high-throughput tools to understand the system-wide effects of a chemical compound. Applying these technologies to this compound research can provide a holistic view of its mechanism of action.

Pharmacogenomics: This field investigates how genetic variations influence drug response. tandfonline.comnih.govumb.edu Future studies could use genomic analysis to identify single nucleotide polymorphisms (SNPs) in dopamine or sigma receptors that alter an individual's or a cell's response to 3-PPP. This could explain variability in experimental outcomes and is a foundational step toward personalized medicine. tandfonline.commdpi.com

Proteomics: Proteomics is the large-scale study of proteins. nih.gov Using advanced mass spectrometry, researchers can map how 3-PPP alters the proteome of dopaminergic neurons. nih.govparkinsonsroadmap.orgbohrium.com This could involve quantifying changes in protein expression, post-translational modifications like phosphorylation, or protein-protein interactions within key signaling pathways, such as those downstream of the D2 receptor. nih.govnih.gov

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological sample. news-medical.netnih.gov By analyzing the metabolome of brain tissue or biofluids after administration of 3-PPP, researchers could identify metabolic signatures associated with its activity. news-medical.netnih.gov This might reveal novel biochemical pathways affected by the compound, providing new insights into its effects on cellular energy and neurotransmitter metabolism. hum-ecol.rufrontiersin.org

Table 3: Application of Omics Technologies in Future this compound Studies

| Omics Field | Research Question | Potential Outcome |

|---|---|---|

| Genomics | Do genetic variants in DRD2 or sigma receptor genes alter cellular responses to 3-PPP? | Identification of genetic markers that predict sensitivity or resistance to the compound's effects. tandfonline.com |

| Proteomics | How does 3-PPP change the protein landscape and signaling cascades in striatal neurons? | Mapping of the specific signaling pathways modulated by D2 and sigma receptor engagement. nih.govelifesciences.org |

| Metabolomics | What is the metabolic fingerprint of 3-PPP action in the brain? | Discovery of novel biomarkers of target engagement and downstream biological effects. news-medical.netnih.gov |

Exploration of Targeted Delivery Systems for Research Applications

A significant challenge in CNS research is efficiently delivering compounds across the blood-brain barrier (BBB). sciopen.com Conventional administration of 3-PPP results in systemic exposure, which can complicate the interpretation of its brain-specific effects. Future research should explore targeted delivery systems to enhance its concentration in the CNS and minimize peripheral effects.

Nanoparticle-based carriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, represent a promising strategy. nih.govmdpi.comnih.gov These carriers can be engineered to encapsulate 3-PPP, protecting it from degradation and facilitating its transport across the BBB. sciopen.comnih.gov Furthermore, their surfaces can be functionalized with specific ligands (e.g., antibodies against the transferrin receptor) to actively target them to brain endothelial cells, further enhancing uptake. sciopen.com The use of such targeted systems would enable more precise preclinical studies on the compound's effects on neurophysiology and behavior. mdpi.combenthamdirect.com

Table 4: Potential Nanoparticle-Based Delivery Systems for this compound

| Delivery System | Material | Mechanism of BBB Penetration | Potential Advantage for Research |

|---|---|---|---|

| Liposomes | Phospholipid bilayers | Endocytosis/transcytosis; passive diffusion. nih.gov | Biocompatible; can encapsulate both hydrophilic and lipophilic compounds. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Receptor-mediated transcytosis (with surface modification). nih.gov | Controlled and sustained release of the compound in the brain. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Multiple mechanisms, including crossing the BBB. nih.govnih.gov | High stability; good biocompatibility. |

Advancements in Radiosynthesis for PET/SPECT Research Ligands

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the visualization and quantification of molecular targets in the living brain. acs.orgwikipedia.org Developing a radiolabeled version of this compound would be a significant leap forward, enabling non-invasive studies of its distribution, target engagement, and pharmacokinetics in real-time.

The future in this area involves the radiosynthesis of 3-PPP analogs labeled with common positron-emitting isotopes like Carbon-11 (¹¹C, half-life ≈ 20 min) or Fluorine-18 (¹⁸F, half-life ≈ 110 min). nih.gov An ¹⁸F-labeled version would be particularly valuable as its longer half-life allows for more complex imaging protocols and distribution to facilities without an on-site cyclotron. nih.gov A successful PET ligand based on the 3-PPP scaffold could be used to:

Quantify the density of dopamine D2 and sigma receptors in various neurological conditions.

Measure the receptor occupancy of unlabeled drugs that target these receptors.

Study the relationship between receptor binding and behavioral or physiological outcomes in animal models. nih.gov

This would transform this compound from a compound studied via indirect methods to a direct probe of in vivo neurochemistry. researchgate.netaustinpublishinggroup.com

Table 5: Comparison of Radionuclides for Labeling this compound

| Radionuclide | Half-life | Imaging Modality | Advantages for a 3-PPP Ligand | Challenges |

|---|---|---|---|---|

| Carbon-11 (¹¹C) | 20.4 minutes | PET | Allows for multiple scans in the same subject on the same day; minimal change to the compound's structure. | Requires a nearby cyclotron; short half-life limits imaging time. |

| Fluorine-18 (¹⁸F) | 109.8 minutes | PET | Longer half-life allows for longer scans, complex synthesis, and distribution to other sites. nih.gov | May require modification of the parent compound, potentially altering its pharmacology. |

| Iodine-123 (¹²³I) | 13.2 hours | SPECT | Widely available; longer half-life is suitable for SPECT imaging protocols. | Lower resolution and sensitivity compared to PET. wikipedia.org |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(1-propylpiperidin-3-yl)phenol in synthetic samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the piperidine ring substituents and phenol group positioning. For example, H NMR can distinguish between equatorial and axial protons in the piperidine ring .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the hydroxyl group (O-H stretch, ~3200–3600 cm) and tertiary amine (C-N stretch, ~1200 cm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 247.3 for CHNO) and fragmentation patterns .

Q. What synthetic routes are recommended for this compound?

- Methodological Answer : Key approaches include:

- Phosphonium Salt-Mediated Reactions : Utilize triphenylphosphine (PPh) to facilitate nucleophilic substitution, as demonstrated in analogous piperidine derivatives. Reaction conditions (e.g., solvent polarity, temperature) must optimize yield and regioselectivity .

- Reductive Amination : Combine 3-piperidinylphenol with propionaldehyde under hydrogenation, using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBHCN) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the bioactivity of this compound be screened in preclinical studies?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., Preclamol, an antipsychotic):

- Dopamine Receptor Binding Assays : Radioligand competition studies (e.g., H-spiperone for D receptors) to evaluate affinity .

- Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- In Vivo Behavioral Models : Rodent studies (e.g., open-field test) to assess antipsychotic or sedative effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported receptor binding affinities for this compound?

- Methodological Answer :

- Orthosteric vs. Allosteric Modulation : Use Schild analysis or radioligand dissociation assays to distinguish binding modes .

- Chirality Considerations : Synthesize enantiomers (e.g., (R)- and (S)-forms) and compare activities via circular dichroism (CD) and receptor crystallography .

- Data Normalization : Control for batch-to-batch purity variations using HPLC (>98% purity thresholds) and validate with independent labs .

Q. How can environmental persistence of this compound be modeled given limited monitoring data?

- Methodological Answer :

- Surrogate Compounds : Use triphenyl phosphate (TPP) data for biodegradation and bioaccumulation modeling, as both share aromatic/amine functional groups .

- QSPR Models : Predict octanol-water partition coefficients (log P) and soil adsorption constants (K) using software like EPI Suite™ .

- Microcosm Studies : Simulate aerobic/anaerobic degradation in soil/water systems, tracking metabolites via LC-MS/MS .

Q. What methodologies optimize enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Rhodium(I)-(R)-BINAP complexes to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors/dust .

- Spill Management : Neutralize phenol spills with 5% sodium hydroxide (NaOH) and adsorb with vermiculite .

Q. How can researchers develop novel derivatives of this compound with enhanced bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrugs (e.g., acetylated phenol) to improve lipophilicity and blood-brain barrier penetration .

- Salt Formation : Synthesize hydrochloride salts (as in Preclamol) to enhance aqueous solubility .

- Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine N-substituent and phenol para-substituents, testing via Caco-2 cell permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.